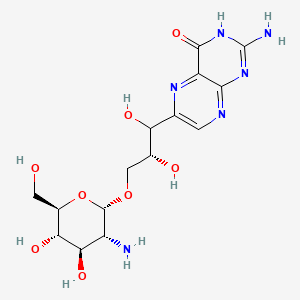![molecular formula C34H36N4O8Zn B1168906 3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc CAS No. 119700-81-1](/img/structure/B1168906.png)
3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc, also known as this compound, is a useful research compound. Its molecular formula is C34H36N4O8Zn. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Zinc in Dental and Oral Health
Research highlights the essential role of zinc in dental health, particularly its interactions with dental enamel and its potential effects on caries. Zinc, being an essential trace element, is naturally present in plaque, saliva, and enamel. It is incorporated into oral health products to control plaque, reduce malodor, and inhibit calculus formation. Despite its ability to reduce enamel demineralization and modify remineralization, the addition of zinc to fluoride toothpastes has not significantly affected their ability to reduce caries. This paradox could be due to zinc's desorption from hydroxyapatite by calcium, abundant in plaque and saliva, and the complex dynamics of zinc-enamel interactions relevant to demineralization and remineralization processes (Lynch, 2011).
Photophysical Parameters of Zinc Complexes
The study of tetraphenylporphyrin (H2TPP) and zinc tetraphenylporphyrin (ZnTPP) provides insight into their photophysical parameters, critical for applications in photochemistry and photosynthesis research. These compounds, analogs to chlorophyll, exhibit a broad range of molar absorption coefficients, fluorescence quantum yields, and singlet excited-state lifetimes, underscoring their potential in fluorescence (or Förster) resonance energy transfer (FRET) processes and assessments of molecular brightness (Taniguchi et al., 2021).
Zinc Oxide in Various Industries
Zinc oxide's multifunctional material properties, owing to its unique physical and chemical characteristics, find applications in rubber, pharmaceuticals, cosmetics, textiles, electronics, and photocatalysis. The review of methods for ZnO synthesis, including chemical and metallurgical methods, and its modifications for enhanced functionality, illustrates its broad industrial utility (Kołodziejczak-Radzimska & Jesionowski, 2014).
Zinc's Role in Biochemical Systems
The importance of zinc in biological systems extends beyond its involvement in over 300 enzymatic reactions. It plays crucial roles in cell development, hormone production, and skin structure. Studies have shown zinc's protective effect against other toxic elements, highlighting its significance in maintaining body health and its potential therapeutic applications (Moshtaghie, 2013).
Therapeutic and Prophylactic Uses of Zinc Compositions
Recent research has demonstrated zinc's efficacy in combating COVID-19 by preventing virus entry into cells, inhibiting viral replication, and mitigating inflammation. This underscores the potential of zinc-based compositions as treatments for COVID-19 and invites further exploration into their therapeutic applications (Imran et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The structure suggests it may interact with proteins or enzymes that recognize or bind to porphyrin-like structures
Mode of Action
Porphyrins often play a key role in binding and activating metal ions, which can then participate in various biochemical reactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Porphyrin-like compounds are often involved in processes such as oxygen transport, electron transfer, and catalysis of various biochemical reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N4O8.Zn/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,16-17,20,23,26,29-30,33,39-42H,5-8,13-14H2,1-4H3,(H,43,44)(H,45,46);/q-4;/b21-9-,22-10-,25-12-,28-11-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQOSHHNUGWVJB-NGIWDWOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=C3C(=C(C(=CC4C(C(C(=CC5=C(C(=C([N-]5)C=C(C1C(CO)O)[N-]2)C)C(CO)O)[N-]4)C)CCC(=O)O)[N-]3)CCC(=O)O)C.[Zn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2/C=C\3/C(=C(/C(=C/C4C(C(/C(=C/C5=C(C(=C([N-]5)/C=C(/C1C(CO)O)\[N-]2)C)C(CO)O)/[N-]4)C)CCC(=O)O)/[N-]3)CCC(=O)O)C.[Zn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N4O8Zn-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(N-Methoxyethanimidoyl)thiophen-2-yl]ethan-1-one](/img/structure/B1168832.png)
